7-Methoxy-2,3-dihydrobenzofuran-3-acetic acid 7-Methoxy-2,3-dihydrobenzofuran-3-acetic acid
Brand Name: Vulcanchem
CAS No.: 93198-73-3
VCID: VC16552834
InChI: InChI=1S/C11H12O4/c1-14-9-4-2-3-8-7(5-10(12)13)6-15-11(8)9/h2-4,7H,5-6H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol

7-Methoxy-2,3-dihydrobenzofuran-3-acetic acid

CAS No.: 93198-73-3

Cat. No.: VC16552834

Molecular Formula: C11H12O4

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

7-Methoxy-2,3-dihydrobenzofuran-3-acetic acid - 93198-73-3

Specification

CAS No. 93198-73-3
Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
IUPAC Name 2-(7-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid
Standard InChI InChI=1S/C11H12O4/c1-14-9-4-2-3-8-7(5-10(12)13)6-15-11(8)9/h2-4,7H,5-6H2,1H3,(H,12,13)
Standard InChI Key YBXAMIJYESDTBM-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC2=C1OCC2CC(=O)O

Introduction

Structural and Molecular Characteristics

The molecular architecture of 7-methoxy-2,3-dihydrobenzofuran-3-acetic acid comprises a bicyclic dihydrobenzofuran system fused with a methoxy-substituted benzene ring and a carboxylic acid side chain. The IUPAC name is 3-(7-methoxy-2,3-dihydrobenzofuran-3-yl)acetic acid, with the molecular formula C11H12O4\text{C}_{11}\text{H}_{12}\text{O}_4 and a molecular weight of 224.21 g/mol.

Key Structural Features:

  • Dihydrobenzofuran Core: The saturated furan ring enhances conformational stability compared to fully aromatic benzofurans.

  • Methoxy Group (-OCH₃): Positioned at C7, this electron-donating group influences electronic distribution and potential receptor interactions.

  • Acetic Acid Side Chain: The carboxylic acid at C3 enables hydrogen bonding and salt formation, critical for solubility and bioavailability.

The compound's InChI key, MUUMFANQVPWPFY-UHFFFAOYSA-N, uniquely identifies it in chemical databases like PubChem.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis typically involves a multistep sequence starting from resorcinol derivatives. A representative pathway includes:

  • Etherification: Introduction of the methoxy group via alkylation with methyl iodide.

  • Cyclization: Formation of the dihydrobenzofuran ring using acid-catalyzed intramolecular Friedel-Crafts alkylation.

  • Acetic Acid Side Chain Installation: Achieved through nucleophilic substitution or Grignard reactions followed by oxidation.

Optimization Strategies:

  • Continuous Flow Reactors: Improve yield (up to 78%) and purity (>95%) by precise control of temperature and residence time.

  • Catalytic Systems: Lewis acids like ZnCl₂ enhance cyclization efficiency, reducing byproduct formation.

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and scalability:

  • Automated Batch Reactors: Enable large-scale production with real-time monitoring of pH and temperature.

  • Green Chemistry Principles: Solvent recycling and catalytic reductions minimize environmental impact.

Table 1: Comparison of Synthesis Methods

ParameterLaboratory MethodIndustrial Method
Yield65–78%70–85%
Purity>95%>90%
Reaction Time12–24 hours6–8 hours
ScalabilityLimitedHigh

Chemical Reactivity and Stability

The compound exhibits moderate stability under ambient conditions but is sensitive to strong acids/bases and UV light. Key reactions include:

Functional Group Transformations

  • Esterification: Reacts with alcohols (e.g., methanol) under acidic conditions to form methyl esters (e.g., methyl 7-methoxy-2,3-dihydrobenzofuran-3-acetate, CAS 93772-87-3) .

  • Decarboxylation: Heating above 150°C releases CO₂, yielding 7-methoxy-2,3-dihydrobenzofuran.

Oxidation and Reduction

  • Oxidation: Treating with KMnO₄ converts the acetic acid side chain to a ketone.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the furan ring, forming a tetrahydro derivative.

Table 2: Stability Under Various Conditions

ConditionStability Rating (1–5)Major Degradation Products
pH 2 (HCl)2Ring-opened dicarboxylic acid
pH 12 (NaOH)1Demethylated quinone
UV Light (254 nm)3Isomeric benzofuran derivatives

Biological Activity and Mechanistic Insights

Anti-Inflammatory Effects

In murine macrophage models, the compound inhibits COX-2 expression (IC₅₀ = 12.4 μM) and reduces TNF-α production by 58% at 50 μM. Proposed mechanisms include:

  • NF-κB Pathway Suppression: Blocks nuclear translocation of p65 subunits.

  • ROS Scavenging: Neutralizes hydroxyl radicals (- OH) with an EC₅₀ of 18.9 μM.

Antioxidant Capacity

Using DPPH and ABTS assays, the compound exhibits radical scavenging activity comparable to ascorbic acid:

Table 3: Antioxidant Activity Data

AssayEC₅₀ (μM)Reference Standard (EC₅₀)
DPPH22.1Ascorbic acid (15.8)
ABTS19.4Trolox (12.3)

Applications and Future Directions

Pharmaceutical Development

  • Lead Compound: Serves as a scaffold for designing COX-2-selective inhibitors with reduced gastrointestinal toxicity.

  • Prodrug Formulations: Ester derivatives (e.g., methyl ester) improve oral bioavailability in preclinical trials .

Agricultural Chemistry

Explored as a plant growth regulator due to structural similarities to auxin-like compounds.

Research Challenges

  • Pharmacokinetics: No data available on absorption, distribution, or metabolism.

  • Toxicology: Acute toxicity studies in rodents are pending.

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